molecular formula C7H6ClFN2O B180236 2-Chloro-4-fluorobenzohydrazide CAS No. 123614-86-8

2-Chloro-4-fluorobenzohydrazide

Cat. No. B180236
M. Wt: 188.59 g/mol
InChI Key: FZUCKUWPBURKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-fluorobenzohydrazide is 1S/C7H6ClFN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) . This indicates that the molecule consists of a benzene ring substituted with chlorine and fluorine atoms, and a hydrazide group .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorobenzohydrazide is a solid at room temperature .

Scientific Research Applications

Application 1: Antituberculosis Drug Development

  • Summary of the Application: 2-Chloro-4-fluorobenzohydrazide is used in the synthesis of hydrazones derived from 4-fluorobenzoic acid hydrazide . These hydrazones are evaluated for their antimycobacterial activity against a strain of Mycobacterium tuberculosis .
  • Methods of Application or Experimental Procedures: The chemical structures of the synthesized hydrazones were confirmed by 1H-nuclear magnetic resonance (NMR) and electrospray mass spectrometry (ES-MS) spectral data, and elemental analysis . The in vitro antimycobacterial evaluation was performed according to the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) antituberculosis drug discovery program .
  • Results or Outcomes: Among the compounds studied, 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide showed the highest inhibitory activity .

Application 2: Proteomics Research

  • Summary of the Application: 2-Chloro-4-fluorobenzohydrazide is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in a variety of experiments, such as protein identification and quantification, protein-protein interactions, and post-translational modification analysis.

Application 3: Pharmaceutical Testing

  • Summary of the Application: 2-Chloro-4-fluorobenzohydrazide is used for pharmaceutical testing . It could be used in the development and testing of new drugs, or in the quality control of existing pharmaceutical products.

Application 4: Biochemical Research

  • Summary of the Application: 2-Chloro-4-fluorobenzohydrazide is used as a biochemical in various research applications . It could be used in a variety of biochemical experiments, such as enzyme activity assays, protein-protein interactions, and metabolic pathway analysis.

Application 5: Pharmaceutical Testing

  • Summary of the Application: 2-Chloro-4-fluorobenzohydrazide is used for pharmaceutical testing . It could be used in the development and testing of new drugs, or in the quality control of existing pharmaceutical products.

Safety And Hazards

The safety data sheet for 2-Chloro-4-fluorobenzohydrazide indicates that it may cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Relevant Papers One relevant paper describes the synthesis and structure determination of four lanthanide complexes with halogen-benzoic acid and 1,10-phenanthroline . While 2-Chloro-4-fluorobenzohydrazide is not specifically mentioned, the paper could provide useful context for understanding the chemistry of similar compounds.

properties

IUPAC Name

2-chloro-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCKUWPBURKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzohydrazide

CAS RN

123614-86-8
Record name 2-chloro-4-fluorobenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.